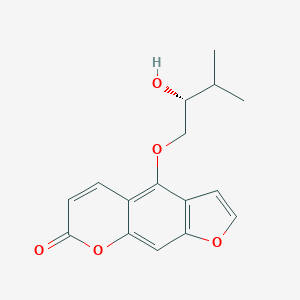
Pranferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pranferol is a natural product found in Prangos, Ferula moschata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Profile and Mechanism of Action
Pranferol is part of the coumarin family, which is known for its wide range of biological activities. The mechanism of action for coumarins often involves inducing apoptosis in cancer cells through caspase-dependent pathways. This property makes them valuable candidates for cancer therapy, particularly in the treatment of malignant melanoma and other cancers .
Pharmacological Activities
The pharmacological activities of this compound can be categorized as follows:
- Anticancer Activity : this compound has shown moderate cytotoxic effects against various cancer cell lines, including prostate (PC3), skin (H1299), and other carcinoma cells. Studies indicate that it may induce apoptosis through multiple pathways, making it a promising agent in cancer treatment .
- Antiviral Properties : Preliminary investigations have highlighted the anti-HIV properties of this compound, suggesting its potential as a therapeutic agent against viral infections .
- Antimicrobial Effects : Coumarins, including this compound, exhibit antimicrobial activities against several bacterial strains. Research has demonstrated significant inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
- Analgesic and Anti-inflammatory Effects : Extracts containing this compound have shown analgesic properties in animal models, indicating its potential use in pain management . Additionally, its anti-inflammatory effects may contribute to alleviating various inflammatory conditions.
Cancer Treatment
A study evaluating the cytotoxic effects of various coumarins from Prangos ferulacea, including this compound, demonstrated its ability to inhibit cell proliferation in cancer cell lines. The findings suggest that this compound could be developed into a therapeutic agent for specific types of cancer due to its selective cytotoxicity .
Antimicrobial Applications
Clinical trials have explored the use of vaginal creams containing extracts from Prangos ferulacea, including this compound, in treating bacterial vaginosis. Results indicated accelerated recovery when combined with standard treatments like metronidazole, showcasing its potential as an adjunct therapy .
Pain Management
Research on the analgesic properties of this compound revealed its effectiveness in reducing pain responses in animal models. This suggests that it could be a viable option for developing new analgesic medications .
Data Table: Summary of Pharmacological Activities
Propiedades
Número CAS |
14685-06-4 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9,12,17H,8H2,1-2H3/t12-/m0/s1 |
Clave InChI |
JZRGHDSNRVNBNT-LBPRGKRZSA-N |
SMILES |
CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
SMILES isomérico |
CC(C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
SMILES canónico |
CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
Key on ui other cas no. |
14685-06-4 |
Sinónimos |
pranferol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















